molecular formula C25H22ClN3O2S B2978783 (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone CAS No. 922601-35-2

(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone

Cat. No.: B2978783
CAS No.: 922601-35-2
M. Wt: 463.98
InChI Key: XSRBIFYGBGTIIG-UHFFFAOYSA-N
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Description

The compound (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone is a complex organic molecule featuring a benzothiazole ring, a piperazine moiety, and a phenoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Corresponding alcohols from the reduction of the carbonyl group.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .

Biology

Biologically, the compound has shown promise in inhibiting certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets like enzymes and receptors is of particular interest .

Medicine

In medicine, the compound’s anti-inflammatory and antimicrobial properties are being explored. It has shown efficacy in reducing inflammation in vitro and in vivo, and its antimicrobial activity makes it a potential candidate for treating infections .

Industry

Industrially, the compound could be used in the development of new pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production and application .

Mechanism of Action

The mechanism of action of (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone involves its interaction with specific molecular targets. It is believed to inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins. Additionally, its antimicrobial action may involve the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

  • (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone
  • (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-chlorophenyl)methanone

Uniqueness

Compared to similar compounds, (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone stands out due to its phenoxyphenyl group, which enhances its lipophilicity and potentially its ability to cross cell membranes. This structural feature may contribute to its higher efficacy in biological systems .

Properties

IUPAC Name

[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O2S/c1-17-10-11-21(26)23-22(17)27-25(32-23)29-14-12-28(13-15-29)24(30)18-6-5-9-20(16-18)31-19-7-3-2-4-8-19/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRBIFYGBGTIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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